2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-[(2-methoxyphenyl)methyl]acetamide
Description
2-[(6-Fluoro-2-phenylquinolin-4-yl)oxy]-N-[(2-methoxyphenyl)methyl]acetamide is a synthetic acetamide derivative featuring a quinoline core substituted with a fluorine atom at position 6, a phenyl group at position 2, and an acetamide side chain at position 3. The acetamide nitrogen is further substituted with a 2-methoxyphenylmethyl group.
Properties
IUPAC Name |
2-(6-fluoro-2-phenylquinolin-4-yl)oxy-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O3/c1-30-23-10-6-5-9-18(23)15-27-25(29)16-31-24-14-22(17-7-3-2-4-8-17)28-21-12-11-19(26)13-20(21)24/h2-14H,15-16H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIPOQYBRUHSJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-[(2-methoxyphenyl)methyl]acetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Fluorination and Phenylation:
Ether Formation: The quinoline derivative is then reacted with an appropriate phenol derivative under basic conditions to form the ether linkage.
Acetamide Formation: The final step involves the reaction of the ether-linked quinoline with an acetamide derivative under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-[(2-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially reducing the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-[(2-methoxyphenyl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure and potential biological activity.
Materials Science: Investigation as a component in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Studies: Use in studying the interactions of quinoline derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-[(2-methoxyphenyl)methyl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous acetamide derivatives, focusing on substituent variations, physicochemical properties, and inferred biological implications.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Lipophilicity :
- The target compound’s 2-methoxyphenylmethyl group introduces moderate polarity, whereas the 2,4-difluorophenyl analog () increases lipophilicity and metabolic resistance due to fluorine’s electronegativity .
- The sulfonyl group in ’s compound enhances aqueous solubility, a critical factor for bioavailability .
The sulfanyl group in ’s derivative could facilitate covalent interactions with cysteine residues in enzymes, a mechanism absent in the target compound .
Synthetic Accessibility: The target compound’s methoxybenzyl group is synthetically accessible via reductive amination or nucleophilic substitution, as seen in methods for analogous phenoxy acetamides (e.g., ) . In contrast, the sulfonylquinoline in requires additional oxidation steps, increasing synthetic complexity .
Biological Activity
The compound 2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-[(2-methoxyphenyl)methyl]acetamide is a synthetic derivative belonging to the class of quinoline-based compounds. This article aims to explore its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 355.41 g/mol. The structure features a quinoline moiety, which is known for its biological relevance, particularly in medicinal chemistry.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Studies have shown that quinoline derivatives exhibit significant antimicrobial properties against a range of pathogens.
- Anticancer Potential : The compound has been evaluated for its effects on cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis.
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways, contributing to its anticancer and anti-inflammatory effects.
- Interaction with Receptors : It may interact with various receptors, influencing cellular responses and modulating immune functions.
- Induction of Oxidative Stress : Some studies suggest that quinoline derivatives can induce oxidative stress in cancer cells, leading to apoptosis.
Antimicrobial Activity
A study conducted on several quinoline derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effective inhibition at low concentrations.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 2-(Fluorophenyl)quinoline | 8 | Staphylococcus aureus |
| 2-(Fluorophenyl)quinoline | 16 | Escherichia coli |
Anticancer Studies
In vitro studies have shown that this compound inhibits the growth of various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10 | Apoptosis via caspase activation |
| HeLa | 15 | Cell cycle arrest at G1 phase |
Anti-inflammatory Effects
Research indicates that the compound can reduce pro-inflammatory cytokines in vitro. In animal models, it has shown efficacy in reducing inflammation markers in conditions such as arthritis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
